2-Iodo-terephthalonitrile (CAS 18870-14-9): A Technical Whitepaper on Physicochemical Properties, Safety Protocols, and Advanced Synthetic Utility
2-Iodo-terephthalonitrile (CAS 18870-14-9): A Technical Whitepaper on Physicochemical Properties, Safety Protocols, and Advanced Synthetic Utility
Executive Summary
As a Senior Application Scientist, I frequently evaluate halogenated aromatic nitriles for their utility in constructing complex molecular architectures. Among these, 2-Iodo-terephthalonitrile stands out as a highly versatile synthon. Its unique structural motif—an iodine substituent flanked by two strongly electron-withdrawing cyano groups—creates a highly electrophilic core. This whitepaper provides an in-depth analysis of its material properties, safety handling guidelines, and step-by-step synthetic applications, specifically focusing on its role in advanced palladium-catalyzed cross-coupling reactions for the development of functional materials.
Physicochemical Profiling and Mechanistic Rationale
To effectively utilize 2-Iodo-terephthalonitrile, one must understand the causality behind its reactivity. The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy compared to C-Br or C-Cl bonds. This thermodynamic property facilitates rapid and highly selective oxidative addition by Pd(0) catalysts at mild temperatures, allowing chemists to target the iodo-position selectively before reacting other halogenated sites (1)[1]. Furthermore, the 1,4-dicyano substitution exerts a profound inductive and resonance electron-withdrawing effect, stabilizing the resulting Pd(II) intermediate and making the molecule an exceptional electron acceptor in Donor-Acceptor (D-A) fluorophore design.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-Iodo-terephthalonitrile |
| CAS Number | 18870-14-9 |
| Synonyms | 1,4-Dicyano-2-iodobenzene; 2-Iodobenzene-1,4-dicarbonitrile |
| Molecular Formula | C8H3IN2 |
| Molecular Weight | 254.03 g/mol |
| Structural Motif | Halogenated aromatic nitrile |
Material Safety Data Sheet (MSDS) & Handling Protocols
Maintaining scientific integrity requires strict adherence to safety and material preservation protocols. 2-Iodo-terephthalonitrile requires specific handling to prevent degradation and ensure operator safety (2)[2]. The C-I bond is susceptible to photolytic cleavage; exposure to UV light can generate iodine radicals, leading to material discoloration and reduced cross-coupling efficiency.
Table 2: MSDS Summary and Handling Guidelines
| Category | Protocol / Guideline | Rationale |
| Storage Conditions | Store at 15-25°C in a tightly closed, light-resistant container (3)[3]. | Prevents photolytic C-I bond cleavage and moisture-induced degradation. |
| Incompatibilities | Keep away from strong bases and strong reducing agents[3]. | Prevents premature reduction of the iodine atom or hydrolysis of the nitrile groups. |
| PPE Requirements | Nitrile gloves, safety goggles, lab coat, fume hood. | Mitigates risks associated with skin/eye irritation and inhalation of fine powders. |
| Spill/Disposal | Sweep up carefully (avoid dust generation), dispose as halogenated organic waste. | Ensures compliance with environmental regulations regarding halogenated aromatics. |
Advanced Synthetic Utility: One-Pot Masuda Borylation–Suzuki Arylation (MBSA)
In modern organic synthesis, step economy is paramount. 2-Iodo-terephthalonitrile is frequently employed in one-pot sequential reactions, such as the Masuda Borylation–Suzuki Arylation (MBSA) sequence, to synthesize twisted biaryl chromophores exhibiting Thermally Activated Delayed Fluorescence (TADF) (4)[4]. By utilizing the MBSA approach, we bypass the isolation of unstable boronic acid intermediates, thereby maximizing yield and preserving the integrity of the catalytic cycle.
Experimental Protocol: Synthesis of a D-A Biaryl TADF Chromophore
The following protocol outlines a self-validating system for the one-pot synthesis of a D-A biaryl system using 2-Iodo-terephthalonitrile.
Step 1: Masuda Borylation (In Situ Boronate Formation)
-
Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine the donor aryl halide (1.0 equiv), pinacolyl borane (1.5 equiv), Pd(dppf)Cl2 (0.03 equiv), and anhydrous potassium acetate (KOAc, 3.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane. Causality: Anhydrous conditions are critical here to prevent the hydrolysis of pinacolyl borane. KOAc is selected as a mild base to facilitate transmetalation without triggering premature homocoupling.
-
Reaction: Heat the mixture to 80°C for 2 hours.
-
Self-Validation Check: Monitor the reaction via GC-MS or TLC. Do not proceed until the starting aryl halide is >95% consumed. Incomplete conversion will result in complex cross-coupling mixtures during the subsequent arylation step.
Step 2: Suzuki Arylation
-
Reagent Addition: Cool the vessel to room temperature. Add 2-Iodo-terephthalonitrile (1.1 equiv) and an aqueous solution of K2CO3 (2.0 M, 3.0 equiv). Causality: The highly reactive C-I bond of 2-Iodo-terephthalonitrile ensures it acts as the primary electrophile[1]. The stronger aqueous base (K2CO3) is required to activate the newly formed boronate ester into a reactive "ate" complex, enabling the second transmetalation.
-
Reaction: Heat the mixture to 90°C for 4–6 hours.
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO4.
-
Self-Validation Check: Filter the organic phase through a short pad of Celite. Causality: This step is mandatory to remove "palladium black" (precipitated Pd(0)), which can catalyze product degradation during concentration or quench the photoluminescence of the final TADF dye. Purify the filtrate via silica gel chromatography.
Process Visualization
The following diagram maps the logical flow and chemical transformations of the MBSA workflow.
Figure 1: Logical workflow of the one-pot Masuda Borylation-Suzuki Arylation (MBSA) sequence.
References
- ChemicalCell. "2-Iodo-Terephthalonitrile CAS NO 18870-14-9". chemicalroot.com.
- NextSDS. "2-IODO-TEREPHTHALONITRILE — Chemical Substance Information". nextsds.com.
- The Journal of Physical Chemistry A. "Highly Emissive Whole Rainbow Fluorophores Consisting of 1,4-Bis(2-phenylethynyl)benzene Core Skeleton: Design, Synthesis, and Light-Emitting Characteristics". acs.org.
- MDPI / PMC. "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles". nih.gov.
